8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of an indolizine ring system substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method is the palladium-catalyzed borylation of indolizine using pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as the boron source . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with aryl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Pinacolborane: A common boron source.
Inert Atmosphere: To prevent oxidation and other side reactions.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Explored for potential therapeutic applications due to its unique chemical structure.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. The indolizine ring system also contributes to the compound’s reactivity by providing a stable framework for these reactions .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing heterocycle with different substituents.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A phosphorus-containing analog used in similar applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to the combination of the indolizine ring and the dioxaborolane group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H18BNO2 |
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Molecular Weight |
243.11 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9-16-10-6-8-12(11)16/h5-10H,1-4H3 |
InChI Key |
JSNJUAKHZPJDGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=CC=C3 |
Origin of Product |
United States |
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